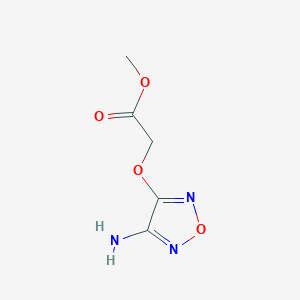
3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid is an organic compound with the molecular formula C12H8Cl3N3O2 This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring substituted with three chlorine atoms and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, solvents like DMF or DMSO
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized benzoic acid derivatives, and reduced pyrimidine compounds.
Aplicaciones Científicas De Investigación
3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include key metabolic or signaling pathways relevant to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloropyrimidine: A related compound with similar chlorine substitutions on the pyrimidine ring.
3-(Methylamino)benzoic acid: Shares the benzoic acid and methylamino moieties but lacks the trichloropyrimidine ring.
Uniqueness
3-(Methyl(2,5,6-trichloropyrimidin-4-yl)amino)benzoic acid is unique due to the combination of its trichloropyrimidine ring and benzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H8Cl3N3O2 |
|---|---|
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
3-[methyl-(2,5,6-trichloropyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-18(7-4-2-3-6(5-7)11(19)20)10-8(13)9(14)16-12(15)17-10/h2-5H,1H3,(H,19,20) |
Clave InChI |
KJQLRIKLQNFPDA-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC(=C1)C(=O)O)C2=C(C(=NC(=N2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
![6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B15244943.png)

![(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B15244956.png)

